cis-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid
Overview
Description
“Cis-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid” is a chiral compound . It has a CAS Number of 733740-17-5 and a molecular weight of 246.31 . The IUPAC name for this compound is (1R,2S)-2-(2,3-dimethylbenzoyl)cyclopentane-1-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H18O3/c1-9-5-3-6-11(10(9)2)14(16)12-7-4-8-13(12)15(17)18/h3,5-6,12-13H,4,7-8H2,1-2H3,(H,17,18)/t12-,13+/m0/s1 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Analytical Methods for Pyrethroid Metabolites
Monitoring of Pyrethroid Metabolites : A study developed a method for determining major metabolites of synthetic pyrethroids in human urine, using solid-phase extraction followed by gas chromatography-tandem mass spectrometry. This methodology could potentially be adapted for studying metabolites of "cis-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid" or similar compounds in biological samples (Arrebola et al., 1999).
Quantifying Urinary Metabolites : Another research developed an isotope dilution high-performance liquid chromatography-tandem mass spectrometry method for quantifying urinary metabolites of synthetic pyrethroid insecticides. This technique illustrates the potential for detailed analysis of complex organic compounds' metabolites (Baker et al., 2004).
Catalytic Applications
Cross Coupling of Aryl Bromides : Research on palladium-tetraphosphine catalyzed cross-coupling of aryl bromides with arylboronic acids highlights the ligand's influence on reaction outcomes. The study could offer insights into catalytic processes involving "this compound" or related structures (Feuerstein et al., 2001).
Environmental and Toxicological Analysis
Microextraction Techniques for Pyrethroid Metabolites : A novel, eco-friendly analytical method using microextraction by packed sorbent coupled to large volume injection-gas chromatography-mass spectrometry was developed for the determination of five pyrethroid metabolites in human urine. Such techniques could be relevant for environmental monitoring of derivatives of "this compound" (Klimowska & Wielgomas, 2018).
Properties
IUPAC Name |
(1R,2S)-2-(2,3-dimethylbenzoyl)cyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-9-5-3-6-11(10(9)2)14(16)12-7-4-8-13(12)15(17)18/h3,5-6,12-13H,4,7-8H2,1-2H3,(H,17,18)/t12-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEGSIOKFYJWIQ-QWHCGFSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2CCCC2C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C(=O)[C@H]2CCC[C@H]2C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641316 | |
Record name | (1R,2S)-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733740-17-5 | |
Record name | (1R,2S)-2-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00641316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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